(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromene core substituted with chlorine and fluorine atoms, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the chromene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Imino Group: The imino group is introduced by reacting the chlorinated chromene with a fluorophenylamine derivative under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the imino-chromene intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced imino groups.
Substitution: Substituted derivatives with new functional groups replacing chlorine or fluorine atoms.
Scientific Research Applications
(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6,8-dichloro-2-[(3-chlorophenyl)imino]-2H-chromene-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.
(2Z)-6,8-dichloro-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide: Similar structure with a bromine atom instead of fluorine.
(2Z)-6,8-dichloro-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
6,8-dichloro-2-(3-fluorophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-9-4-8-5-12(15(20)22)16(23-14(8)13(18)6-9)21-11-3-1-2-10(19)7-11/h1-7H,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJXZCYOAPYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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